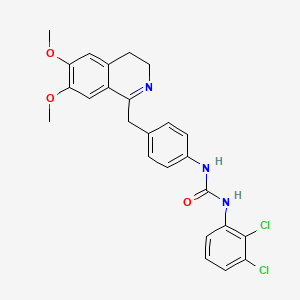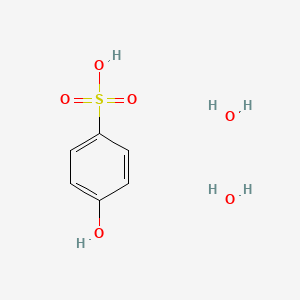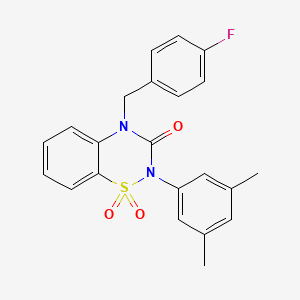![molecular formula C12H18N4O B2424493 1-[4-Metil-2-(4-metilpiperazin-1-il)pirimidin-5-il]etanona CAS No. 66373-34-0](/img/structure/B2424493.png)
1-[4-Metil-2-(4-metilpiperazin-1-il)pirimidin-5-il]etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and a piperazine moiety
Aplicaciones Científicas De Investigación
1-[4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to inhibit enzymes like tyrosine kinases and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in signal transduction and neurotransmission, respectively.
Mode of Action
Similar compounds have been reported to inhibit their target enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions .
Biochemical Pathways
Inhibition of tyrosine kinases can disrupt numerous signaling pathways, leading to effects on cell growth and differentiation . Inhibition of BuChE can affect cholinergic neurotransmission .
Result of Action
Inhibition of tyrosine kinases can lead to decreased cell proliferation , and inhibition of BuChE can increase acetylcholine levels, affecting neurotransmission .
Análisis Bioquímico
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
The synthesis of 1-[4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde or ketone.
Substitution with Piperazine: The pyrimidine core is then reacted with 4-methylpiperazine under suitable conditions to introduce the piperazine moiety.
Introduction of the Ethanone Group: Finally, the ethanone group is introduced through an acylation reaction using an appropriate acylating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-[4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or sulfonates.
Common reagents and conditions used in these reactions vary depending on the desired transformation, but typically involve standard laboratory techniques and conditions.
Comparación Con Compuestos Similares
1-[4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone can be compared with other similar compounds, such as:
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid: This compound shares a similar pyrimidine core but differs in its functional groups, leading to distinct chemical properties and applications.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another related compound with a more complex structure, used in different pharmacological studies.
The uniqueness of 1-[4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-9-11(10(2)17)8-13-12(14-9)16-6-4-15(3)5-7-16/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVFKNGYLPEJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2424417.png)



![ethyl 1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2424422.png)
![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-propylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2424423.png)



![5-[(4-Methylphenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2424428.png)


